(1S,2R)-2-Chloro-cyclopentanol

Catalog No.
S1936759
CAS No.
20377-80-4
M.F
C5H9ClO
M. Wt
120.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2R)-2-Chloro-cyclopentanol

CAS Number

20377-80-4

Product Name

(1S,2R)-2-Chloro-cyclopentanol

IUPAC Name

(1S,2R)-2-chlorocyclopentan-1-ol

Molecular Formula

C5H9ClO

Molecular Weight

120.58 g/mol

InChI

InChI=1S/C5H9ClO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

MCCNFMGRUXKBFV-UHNVWZDZSA-N

SMILES

C1CC(C(C1)Cl)O

Canonical SMILES

C1CC(C(C1)Cl)O

Isomeric SMILES

C1C[C@@H]([C@@H](C1)Cl)O

Potential Applications

  • Organic synthesis: The chiral hydroxyl group and chlorine substituent of (1S,2R)-2-Chloro-cyclopentanol could make it a valuable building block for the synthesis of more complex chiral molecules. Researchers might utilize it as a starting material for the preparation of pharmaceuticals or other biologically active compounds.PubChem: )
  • Asymmetric catalysis: Due to its chirality, (1S,2R)-2-Chloro-cyclopentanol could potentially be used as a ligand in asymmetric catalysis reactions. In these reactions, a chiral catalyst directs the formation of a specific stereoisomer product, which can be important in the development of new drugs or materials.ScienceDirect:

(1S,2R)-2-Chloro-cyclopentanol is a chiral organic compound characterized by a chlorine atom and a hydroxyl group attached to a cyclopentane ring. Its stereochemistry is defined by the (1S,2R) configuration, which indicates the specific spatial arrangement of its substituents. The molecular formula of this compound is C5_5H9_9ClO, and it has a molecular weight of 120.58 g/mol. This compound is significant in organic chemistry due to its utility as an intermediate in various synthetic pathways, particularly in the pharmaceutical industry .

As information on (1S,2R)-2-Chloro-cyclopentanol is limited, it's important to exercise caution when handling similar chlorinated organic compounds. They may possess:

  • Toxicity: Chlorinated organics can have varying degrees of toxicity depending on the structure. Proper handling procedures should be followed.
  • Flammability: Some chlorinated organics can be flammable. Refer to safety data sheets (SDS) of similar compounds for specific information.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of cyclopentanol derivatives.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form cyclopentanone using agents like pyridinium chlorochromate.
  • Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide in aqueous solution.
  • Oxidation: Pyridinium chlorochromate in dichloromethane.
  • Reduction: Lithium aluminum hydride in anhydrous ether.

While specific biological activity data for (1S,2R)-2-Chloro-cyclopentanol is limited, compounds with similar structures often exhibit interesting biological properties. The presence of the hydroxyl group suggests potential interactions with biological targets, possibly influencing enzyme activity or receptor binding. Further studies are needed to elucidate its specific biological effects and therapeutic potential .

The synthesis of (1S,2R)-2-Chloro-cyclopentanol typically involves the chlorination of cyclopentanol. One common method includes the reaction of cyclopentanol with thionyl chloride under controlled conditions to introduce the chlorine atom. This reaction is usually conducted at low temperatures to ensure selective formation of the desired stereoisomer. On an industrial scale, chiral catalysts may be employed to achieve high enantioselectivity, often involving the resolution of racemic mixtures through techniques like chiral chromatography .

(1S,2R)-2-Chloro-cyclopentanol finds applications primarily in organic synthesis as an intermediate for producing pharmaceuticals and fine chemicals. Its unique stereochemistry allows for its use in asymmetric synthesis and chiral resolution processes, making it valuable in developing compounds with specific biological activities.

Interaction studies involving (1S,2R)-2-Chloro-cyclopentanol focus on its reactivity with various nucleophiles and electrophiles. The chlorine atom's ability to participate in nucleophilic substitution reactions makes it a versatile building block for synthesizing more complex molecules. Understanding these interactions is crucial for optimizing synthetic routes and enhancing the compound's utility in various applications .

Several compounds are structurally similar to (1S,2R)-2-Chloro-cyclopentanol:

  • (1R,2S)-2-Chloro-cyclopentanol: The enantiomer with opposite stereochemistry.
  • (1S,2R)-2-Bromo-cyclopentanol: A compound where the chlorine atom is replaced by a bromine atom.
  • (1S,2R)-2-Fluoro-cyclopentanol: A compound where the chlorine atom is replaced by a fluorine atom.

Uniqueness

The uniqueness of (1S,2R)-2-Chloro-cyclopentanol lies in its specific (1S,2R) configuration, which imparts distinct chemical and physical properties compared to its analogs. This stereochemistry is crucial for its reactivity and interactions in various

XLogP3

1.1

Wikipedia

AG-E-49353

Dates

Modify: 2023-08-16

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